Éthinodiol

Vue d'ensemble

Description

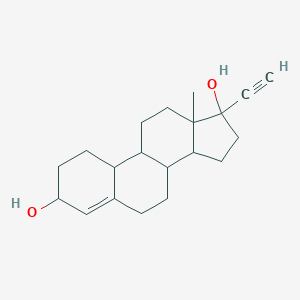

L’éthinodiol, également connu sous le nom d’éthynodiol, est un progestatif stéroïdien appartenant au groupe de la 19-nortestostérone. Il est structurellement apparenté à la noréthistérone et au lynestrénol, la principale différence résidant dans son substituant en C3. L’éthinodiol possède un groupe hydroxyle en position C3, tandis que la noréthistérone possède une cétone et le lynestrénol ne possède aucun substituant en C3 . L’éthinodiol est un promédicament de la noréthistérone et est converti immédiatement et complètement en noréthistérone .

Mécanisme D'action

L’éthinodiol agit comme un promédicament de la noréthistérone. Une fois administré, il est rapidement converti en noréthistérone, qui exerce ses effets en se liant aux récepteurs de la progestérone. Cette liaison inhibe la libération des gonadotrophines, empêchant l’ovulation et modifiant le mucus cervical pour inhiber la pénétration des spermatozoïdes .

Composés similaires :

Noréthistérone : Structurellement similaire mais possède une cétone en position C3.

Lynestrénol : Structure similaire mais ne possède pas de substituant en position C3.

Unicité : La caractéristique unique de l’éthinodiol est le groupe hydroxyle en position C3, qui le différencie de la noréthistérone et du lynestrénol. Cette différence structurelle influence sa pharmacocinétique et sa pharmacodynamie, ce qui en fait un composé précieux dans les thérapies hormonales .

Applications De Recherche Scientifique

Etynodiol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.

Industry: Utilized in the production of pharmaceutical products.

Analyse Biochimique

Biochemical Properties

Ethynodiol is a prodrug of norethisterone and is converted immediately and completely into norethisterone . It interacts with enzymes and proteins involved in this conversion process. The nature of these interactions involves enzymatic reactions that facilitate the conversion of Ethynodiol into norethisterone .

Cellular Effects

Ethynodiol diacetate, the derivative of Ethynodiol, is used as a female contraceptive . It is a progestin or a synthetic form of the naturally occurring female sex hormone, progesterone . In a woman’s normal menstrual cycle, an egg matures and is released from the ovaries (ovulation). Ethynodiol diacetate tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone . This prevents the release of eggs from the ovaries .

Molecular Mechanism

Ethynodiol diacetate exerts its effects at the molecular level by binding to the progesterone and estrogen receptors . This binding interaction influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Ethynodiol is an intermediate in the conversion of the prodrug lynestrenol into norethisterone This suggests that Ethynodiol is involved in the metabolic pathways of these compounds

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’éthinodiol implique plusieurs étapes. Une méthode courante comprend la conversion de la noréthistérone en éthinodiol par une série de réactions chimiques.

Méthodes de production industrielle : La production industrielle de l’éthinodiol implique souvent une synthèse chimique à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions de réaction afin de garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’éthinodiol subit diverses réactions chimiques, notamment :

Oxydation : L’éthinodiol peut être oxydé pour former de la noréthistérone.

Réduction : Les réactions de réduction peuvent convertir la noréthistérone en éthinodiol.

Substitution : L’éthinodiol peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle en position C3.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.

Principaux produits :

Oxydation : Noréthistérone.

Réduction : Éthinodiol.

Substitution : Divers dérivés substitués de l’éthinodiol.

4. Applications de la recherche scientifique

L’éthinodiol a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse d’autres composés stéroïdiens.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Utilisé dans le développement de contraceptifs hormonaux et de thérapies de remplacement hormonal.

Industrie : Utilisé dans la production de produits pharmaceutiques.

Comparaison Avec Des Composés Similaires

Norethisterone: Structurally similar but has a ketone at the C3 position.

Lynestrenol: Similar structure but lacks a substituent at the C3 position.

Uniqueness: Etynodiol’s unique feature is the hydroxyl group at the C3 position, which differentiates it from norethisterone and lynestrenol. This structural difference influences its pharmacokinetics and pharmacodynamics, making it a valuable compound in hormonal therapies .

Activité Biologique

Ethynodiol is a synthetic progestin, specifically known as ethynodiol diacetate , which is primarily used in hormonal contraceptives. It acts as an agonist at the progesterone receptor and exhibits various biological activities that are crucial for its role in contraception and other therapeutic applications.

Ethynodiol diacetate is metabolized in the liver to etynodiol, which then exerts its effects by binding to progesterone and estrogen receptors. This binding leads to:

- Inhibition of Gonadotropin Release : Ethynodiol slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, reducing luteinizing hormone (LH) surges and preventing ovulation .

- Endometrial Effects : It alters the endometrial lining, making it less suitable for implantation, thereby contributing to its contraceptive efficacy .

Biological Activity Table

| Compound | Type | PR Affinity | AR Affinity | ER Affinity | GR Affinity | MR Affinity |

|---|---|---|---|---|---|---|

| Ethynodiol | Prodrug | 1 | 0 | 11-18 | 0 | ? |

| Ethynodiol diacetate | Prodrug | 1 | 0 | 0 | 0 | ? |

| Norethisterone | Active | 67-75 | 15 | 0 | 0-1 | 0-3 |

| Ethinylestradiol | Metabolite | 15-25 | 1-3 | 112 | 1-3 | 0 |

*PR: Progesterone Receptor, AR: Androgen Receptor, ER: Estrogen Receptor, GR: Glucocorticoid Receptor, MR: Mineralocorticoid Receptor .

Pharmacokinetics

Ethynodiol diacetate has a rapid metabolism profile. Upon oral administration, it undergoes first-pass metabolism, leading to the formation of norethisterone. Key pharmacokinetic properties include:

- Protein Binding : Approximately 50-85% .

- Metabolism : Rapid conversion to active metabolites in the liver .

- Half-life and Clearance : Specific values remain largely unreported; however, it is known to have a relatively short half-life due to rapid metabolism.

Contraceptive Use

Ethynodiol diacetate is primarily used in combination oral contraceptives. Clinical studies indicate that it effectively prevents ovulation and alters menstrual cycles. In trials comparing ethynodiol with other contraceptive methods, irregular cycles were noted but overall efficacy remained high .

Case Studies

Several case studies highlight the effectiveness and safety profile of ethynodiol:

- Contraceptive Efficacy Study : A study involving women using ethynodiol diacetate showed a pregnancy rate comparable to other hormonal contraceptives, underscoring its reliability as a contraceptive method .

- Adverse Effects Analysis : Reports have indicated side effects such as irregular bleeding and mood changes, common with progestin use. However, severe adverse events remain rare .

Toxicological Considerations

Research indicates that high doses of ethynodiol can lead to reproductive toxicity in animal models. For instance, studies demonstrated that doses significantly higher than clinical recommendations resulted in fetal resorption and developmental issues . Such findings necessitate careful consideration of dosing in human applications.

Summary of Toxicity Findings

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILPERKVHXLNF-QMNUTNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023025 | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Combination oral contraceptives act primarily by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations in the genital tract, including changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation) may also contribute to contraceptive effectiveness., Progesterone increases urinary sodium excretion at least in part by competition for renal mineralocorticoid receptors. In contrast, synthetic progestagens do not increase sodium excretion or even cause a slight sodium retention. /Investigators/ therefore compared the ability of progesterone and 12 progesterone like compounds to displace [3H]aldosterone from binding at cytoplasmic mineralocorticoid receptors in rat kidney. All synthetic progesteronelike steroids were less active than progesterone in competing with [3H]aldosterone for the receptor binding: progesterone 100%, 11 beta-OH progesterone 50%, 17 alpha OH-progesterone 24% and 16 alpha-methyl-progesterone 3%. Derivates of 17 alpha OH-progesterone (medrogestone 5%, dydrogestone 4%, medroxy progesterone-acetate 2% and chlormadinone-acetate 0.5%) were more potent than 19-nor-testosterone derivates: ethisterone 1%, norethisterone less than 1%, norethindrone less than 1%, norethyl-nodrel less than 1%, and ethynodiol-diacetate less than 1%. The decreased affinity of synthetic progestins for mineralocorticoid receptors explains in part the lack of natriuretic activity of these compounds. | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1231-93-2 | |

| Record name | Ethynodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etynodiol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etynodiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E01C36A9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.